(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- React the piperazine derivative with 3-nitrobenzoyl chloride.
- Reaction conditions: Use of a base like triethylamine, room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Mechanism of Action
Target of Action
The compound “(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone” contains a benzothiazole and a piperazine moiety. Benzothiazole derivatives have been found to exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects . They are known to bind with high affinity to multiple receptors . Piperazine derivatives also have a wide range of biological activities and are often used in the development of pharmaceuticals .
Mode of Action
For example, some benzothiazole derivatives have been found to inhibit tubercular activity .
Biochemical Pathways
Benzothiazole derivatives have been found to interact with various biological pathways depending on their specific structures and targets .
Result of Action
Based on the known activities of similar compounds, it could potentially have a range of effects, such as antiviral, anti-inflammatory, or anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone typically involves a multi-step process. One common method starts with the preparation of the benzothiazole core, which is then reacted with piperazine.
-
Step 1: Synthesis of Benzothiazole Core
- React 2-aminothiophenol with carbon disulfide and potassium hydroxide to form benzothiazole.
- Reaction conditions: Reflux in ethanol.
-
Step 2: Formation of Piperazine Derivative
- React benzothiazole with piperazine in the presence of a suitable solvent like dichloromethane.
- Reaction conditions: Room temperature, stirring for several hours.
Chemical Reactions Analysis
Types of Reactions
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, room temperature.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Sodium methoxide in methanol, reflux conditions.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of alkyl or aryl groups at the nitrophenyl position.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate .
Biology
Biologically, (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone has shown potential as an antimicrobial agent. It has been tested against various bacterial and fungal strains, demonstrating significant inhibitory effects .
Medicine
In medicine, this compound is being explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Industry
Industrially, this compound is used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
- (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone
- (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone
- (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-chlorophenyl)methanone
Uniqueness
Compared to similar compounds, (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone exhibits unique properties due to the position of the nitro group on the phenyl ring. This positioning affects its electronic properties and reactivity, making it particularly effective in certain biological applications .
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c23-17(13-4-3-5-14(12-13)22(24)25)20-8-10-21(11-9-20)18-19-15-6-1-2-7-16(15)26-18/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFPWQNFLLMNEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.